REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:6]([C:7](O)=O)[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1.S(Cl)([Cl:15])=O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[C:6]([CH2:7][Cl:15])[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1
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Name
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|
Quantity
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50 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C(C(=O)O)=C1)OC
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
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Details
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under reflux for 2 hrs
|
Duration
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2 h
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Type
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DISTILLATION
|
Details
|
distilled
|
Type
|
DISTILLATION
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Details
|
a short path distillation apparatus
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(CCl)=C1)OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |